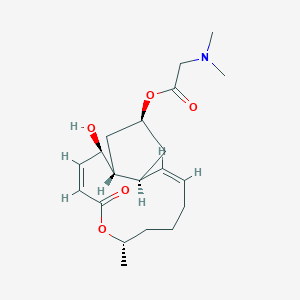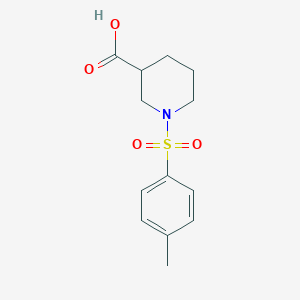
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a hydrochloride salt of ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate, which is a derivative of thiadiazine. The compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride is not fully understood. However, it has been reported to act on the GABAergic system, which is involved in the regulation of anxiety, sleep, and seizure activity. The compound has been shown to enhance the activity of GABA receptors, leading to an increase in the inhibitory neurotransmission.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce anxiety and increase sleep in animal models. The compound has also been reported to exhibit anticonvulsant activity in animal models of epilepsy. Additionally, Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride in lab experiments is its ability to exhibit multiple pharmacological effects, including anticonvulsant, anxiolytic, and sedative properties. This makes it a useful compound for studying the GABAergic system and its role in regulating anxiety, sleep, and seizure activity. However, one of the limitations of using Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride in lab experiments is its potential toxicity. The compound has been shown to exhibit dose-dependent toxicity in animal models.
Direcciones Futuras
There are several future directions for the study of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as an anticonvulsant and anxiolytic agent in humans. Additionally, further research is needed to understand the exact mechanism of action of the compound and its potential side effects.
Métodos De Síntesis
The synthesis of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride has been reported in the literature using different methods. One of the methods involves the reaction of ethyl 2-bromoacetate with thiourea in the presence of sodium hydroxide, followed by the reaction with hydrazine hydrate to yield Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate. The hydrochloride salt of this compound can be obtained by reacting it with hydrochloric acid.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit anticonvulsant, anxiolytic, and sedative properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
66870-47-1 |
|---|---|
Nombre del producto |
Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride |
Fórmula molecular |
C7H12ClN3O2S |
Peso molecular |
237.71 g/mol |
Nombre IUPAC |
ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H11N3O2S.ClH/c1-2-12-6(11)3-5-4-13-7(8)10-9-5;/h2-4H2,1H3,(H2,8,10);1H |
Clave InChI |
SKISAONJDMZROQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NN=C(SC1)N.Cl |
SMILES canónico |
CCOC(=O)CC1=NN=C(SC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[h][1,6]naphthyridine-5-carboxylic acid](/img/structure/B188190.png)

![ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B188195.png)

![Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate](/img/structure/B188200.png)


![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B188204.png)
![5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B188206.png)

![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B188210.png)

